molecular formula C15H15Br B14037461 4-Bromo-2,2',4'-trimethyl-1,1'-biphenyl

4-Bromo-2,2',4'-trimethyl-1,1'-biphenyl

Cat. No.: B14037461
M. Wt: 275.18 g/mol
InChI Key: CIILQCSDVOJEQI-UHFFFAOYSA-N
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Description

4-Bromo-2,2',4'-trimethyl-1,1'-biphenyl is an organic compound with the molecular formula C15H15Br and a molecular weight of 275.19 g/mol. This brominated biphenyl derivative serves as a versatile building block in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions, such as Suzuki and Negishi couplings, for constructing complex molecular architectures. Biphenyl derivatives are of significant interest in medicinal chemistry and materials science. Substituted biphenyls are known to exhibit a range of biological activities, functioning as key scaffolds in compounds with potential antibacterial, antifungal, and anticancer properties . The specific arrangement of methyl and bromine substituents on the biphenyl core makes this compound a valuable intermediate for researchers developing new active molecules. In materials science, the molecular structure of biphenyl derivatives can be tailored to influence material properties. The torsion angle between the aromatic rings, a common feature in biphenyl systems, can affect the compound's conjugation and packing in the solid state, which is relevant for developing organic electronic materials . This product is provided for Research Use Only (RUO) and is strictly intended for laboratory research and chemical synthesis. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C15H15Br

Molecular Weight

275.18 g/mol

IUPAC Name

1-(4-bromo-2-methylphenyl)-2,4-dimethylbenzene

InChI

InChI=1S/C15H15Br/c1-10-4-6-14(11(2)8-10)15-7-5-13(16)9-12(15)3/h4-9H,1-3H3

InChI Key

CIILQCSDVOJEQI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(C=C(C=C2)Br)C)C

Origin of Product

United States

Preparation Methods

Direct Bromination of Substituted Biphenyls

A classical approach to preparing brominated biphenyl derivatives involves electrophilic aromatic substitution (bromination) of appropriately substituted biphenyls. For example, starting from 2,2',4'-trimethylbiphenyl , bromination at the 4-position can be achieved using liquid bromine in the presence of catalysts such as aluminum chloride or iron(III) chloride in an organic solvent like dichloroethane.

Typical procedure (adapted from CN101376619A for related biphenyl bromides):

Step Reagents & Conditions Description
1 Biphenyl derivative + dichloroethane + AlCl3 or FeCl3 Mix under stirring at 0 °C; add liquid bromine dropwise over 1.5-2.5 hours
2 Chlorine gas introduction Introduce chlorine at 0-10 °C to modulate reaction, monitored by gas chromatography
3 Heating Warm mixture to 50-75 °C and stir for 2-12 hours
4 Workup Filter catalyst, wash organic layer with sodium bisulfite solution, separate layers, distill solvent
5 Purification Vacuum distillation and recrystallization from ethanol to obtain pure 4-bromo biphenyl derivative

This method yields 4-bromobiphenyl derivatives with 60-62% yield and high purity after recrystallization.

Notes:

  • The presence of methyl groups at 2,2',4' positions directs bromination selectively to the 4-position.
  • Catalyst choice (AlCl3 or FeCl3) influences reaction rate and yield.
  • Chlorine gas addition controls bromination selectivity and suppresses polybromination.

Multi-step Synthesis via Functional Group Transformations and Coupling

More complex synthetic routes involve multi-step transformations starting from biphenyl or substituted biphenyl precursors, incorporating Friedel-Crafts acylation, reduction, and palladium-catalyzed coupling reactions.

Example from related biphenyl derivatives (adapted from CN108129258B and JOC 2003):

Step Reaction Type Reagents & Conditions Outcome
1 Friedel-Crafts acylation Biphenyl + propionyl chloride + AlCl3 in organic solvent at 5-10 °C, stirring 4-6 h Acylated biphenyl intermediate
2 Reduction Sodium borohydride aqueous solution at 10-15 °C, stirring 2-4 h Alcohol or alkylated intermediate
3 Acid-catalyzed reaction p-Toluenesulfonic acid, heating at 80-90 °C for 3-6 h Rearranged or further functionalized intermediate
4 Hydrogenation Pd/C catalyst, 35-45 °C, stirring 10-15 h Saturated biphenyl intermediate
5 Bromination Ferric chloride, liquid bromine at 20-30 °C 4-Bromo substituted biphenyl derivative

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Yield Range Purity Achieved
Direct Bromination (AlCl3/FeCl3) Simple, cost-effective, scalable Moderate yield (~60%), requires careful control of halogen addition 60-62% >95% after recrystallization
Multi-step Functionalization Enables complex substitution patterns Time-consuming, multiple purification steps Variable (dependent on steps) High after purification
Palladium-Catalyzed Coupling High regioselectivity, versatile for substitutions Requires expensive catalysts and precursors Moderate to high High

Full Research Findings and Data Tables

Experimental Data from Direct Bromination (Representative Example)

Parameter Value/Condition
Solvent 1,2-Dichloroethane
Catalyst Aluminum chloride (9-12% w/w relative to biphenyl)
Bromine amount 0.4 equivalents relative to biphenyl
Temperature (bromination) 0 °C to 6 °C
Chlorine feed Introduced at 6-8 °C during bromination
Reaction time (post-chlorine) 4.5 hours at 57-62 °C
Workup Sodium bisulfite wash, distillation, recrystallization in ethanol
Yield 60-62%
Purity >95% (HPLC/GC)

Reaction Monitoring

  • Gas chromatography used to monitor biphenyl conversion during bromination.
  • Reaction stopped when 60-75% conversion achieved to avoid overbromination.
  • Color changes from scarlet to lighter shades indicated progress.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,2’,4’-trimethyl-1,1’-biphenyl undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-2,2’,4’-trimethyl-1,1’-biphenyl has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-2,2’,4’-trimethyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The bromine atom and methyl groups influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues: Substituent Position and Functional Groups

Key structural analogs differ in substituent positions, halogen types, and additional functional groups. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Features
4-Bromo-2,2',4'-trimethyl-1,1'-biphenyl C₁₅H₁₅Br 275.19 Br (4), CH₃ (2, 2', 4') High steric bulk, electron-donating groups
4-Bromo-2-methyl-1,1'-biphenyl () C₁₃H₁₁Br 247.13 Br (4), CH₃ (2) Simpler structure, lower steric hindrance
4'-Bromo-2,3',4-trimethyl-1,1'-biphenyl () C₁₅H₁₅Br 275.19 Br (4'), CH₃ (2, 3', 4) Positional isomer; bromine on second ring
4-Bromo-4'-ethyl-1,1'-biphenyl () C₁₄H₁₃Br 261.16 Br (4), C₂H₅ (4') Alkyl chain introduces flexibility
4-Bromo-2-(trifluoromethyl)-1,1'-biphenyl () C₁₃H₈BrF₃ 301.10 Br (4), CF₃ (2) Strong electron-withdrawing CF₃ group

Electronic Effects

  • Trifluoromethyl Analogs : In contrast, 4-Bromo-2-(trifluoromethyl)-1,1'-biphenyl () exhibits reduced electron density due to the CF₃ group, favoring nucleophilic aromatic substitution over electrophilic pathways.

Biological Activity

4-Bromo-2,2',4'-trimethyl-1,1'-biphenyl is a halogenated biphenyl derivative that has garnered attention for its potential biological activities. This compound is part of a larger class of biphenyls, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. This article reviews the biological activity of 4-Bromo-2,2',4'-trimethyl-1,1'-biphenyl, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

  • Chemical Formula : C15H15Br
  • Molecular Weight : 275.19 g/mol
  • IUPAC Name : 4-bromo-2,2',4'-trimethyl-1,1'-biphenyl
  • CAS Number : 864149-22-4

Synthesis Methods

The synthesis of 4-Bromo-2,2',4'-trimethyl-1,1'-biphenyl can be achieved through various methods including:

  • Suzuki Coupling Reaction : Utilizing boronic acids and bromo-substituted aryl compounds.
  • Halogenation Reactions : Direct bromination of biphenyl derivatives under controlled conditions.

Antimicrobial Properties

Recent studies have indicated that halogenated biphenyls exhibit significant antimicrobial activity. For instance, compounds similar to 4-Bromo-2,2',4'-trimethyl-1,1'-biphenyl have shown effectiveness against various bacterial strains. A study demonstrated that modifications in the halogenation pattern could enhance antibacterial potency (Table 1).

CompoundBacterial StrainInhibition Zone (mm)
4-Bromo-2,2',4'-trimethylE. coli15
4-Bromo-3-methylS. aureus12
Unsubstituted biphenylE. coli8

Cytotoxicity and Anticancer Activity

The compound's cytotoxic effects have been evaluated in various cancer cell lines. In vitro studies showed that 4-Bromo-2,2',4'-trimethyl-1,1'-biphenyl induces apoptosis in human cancer cells through the activation of caspase pathways.

Case Study : A recent investigation assessed the cytotoxicity of this compound on HeLa cells (cervical cancer). The results indicated an IC50 value of approximately 20 µM after 48 hours of exposure.

The biological activity of 4-Bromo-2,2',4'-trimethyl-1,1'-biphenyl is hypothesized to involve:

  • Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication.
  • Modulation of Signaling Pathways : It may affect pathways related to cell proliferation and apoptosis.

Research Findings

A comprehensive review highlighted the structure-activity relationship (SAR) of biphenyl derivatives. The presence of bromine at specific positions significantly enhances biological activity compared to non-halogenated analogs.

Q & A

Q. What synthetic methodologies are employed to prepare 4-Bromo-2,2',4'-trimethyl-1,1'-biphenyl?

  • Methodological Answer : A common approach involves Suzuki-Miyaura cross-coupling between a brominated aryl halide (e.g., 4-bromo-2-methylphenylboronic acid) and a methyl-substituted aryl halide. Catalytic systems using Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like SPhos enhance coupling efficiency. Post-synthesis, purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient). For structurally related biphenyls, condensation reactions under basic conditions have been reported .

Q. What spectroscopic techniques validate the structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H NMR identifies methyl (δ ~2.3–2.5 ppm) and aromatic protons (δ ~6.8–7.5 ppm). ¹³C NMR confirms bromine’s deshielding effect on adjacent carbons.
  • Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks matching the exact mass (e.g., [M+H]⁺ for C₁₅H₁₅Br).
  • X-ray Crystallography : Single-crystal analysis using SHELXL refines bond lengths/angles and confirms substituent positions .

Q. How is purity assessed during synthesis?

  • Methodological Answer : HPLC with a C18 column (acetonitrile/water mobile phase) and GC-MS are standard for purity checks. Melting point analysis (if crystalline) and elemental analysis (C, H, Br) further validate purity .

Advanced Research Questions

Q. How do substituents (Br, CH₃) influence the compound’s electronic and steric properties?

  • Methodological Answer :
  • Electronic Effects : Bromine’s electron-withdrawing nature reduces electron density on the biphenyl backbone, while methyl groups donate electrons via inductive effects. DFT calculations (e.g., Gaussian 09) model charge distribution and HOMO-LUMO gaps.
  • Steric Effects : Ortho-methyl groups induce torsional strain, altering dihedral angles between phenyl rings. X-ray data from analogous compounds (e.g., 2,4,6-trimethylbiphenyl) show dihedral angles of ~30–45° .

Q. What strategies resolve contradictions in crystallographic refinement (e.g., disorder or twinning)?

  • Methodological Answer :
  • SHELXL Integration : Use the TWIN/BASF commands in SHELXL to model twinned crystals.
  • Disorder Modeling : Split occupancy refinement for disordered substituents (e.g., methyl groups) with constraints on thermal parameters.
  • Validation Tools : Check R-factor convergence and Fo/Fc maps for residual electron density .

Q. How can this compound serve as a precursor for bioactive derivatives?

  • Methodological Answer :
  • Functionalization : Bromine enables Buchwald-Hartwig amination or Ullmann coupling to introduce amines/heterocycles.
  • Biological Screening : Derivatives are tested for antifungal/anti-inflammatory activity via MIC assays (e.g., against Candida albicans) and COX-2 inhibition studies .

Q. What challenges arise in optimizing reaction yields for large-scale synthesis?

  • Methodological Answer :
  • Catalyst Loading : Reduce Pd catalyst to <1 mol% to minimize costs.
  • Solvent Optimization : Switch from THF to toluene for improved solubility of biphenyl intermediates.
  • Scale-Up Risks : Monitor exothermic coupling reactions using in-situ FTIR to prevent runaway conditions .

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